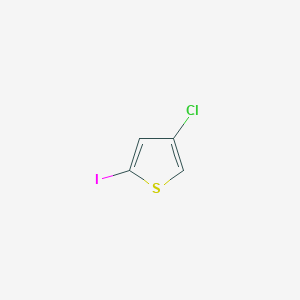
4-Chloro-2-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both chlorine and iodine atoms on the thiophene ring Thiophene itself is a five-membered heterocyclic compound containing one sulfur atom
Mechanism of Action
Target of Action
4-Chloro-2-iodothiophene is a polyhalogenated thiophene derivative . These compounds have gained increased interest in many fields of science and industry due to their potential for further synthesis of new molecular structures . The primary targets of this compound are likely to be the molecular structures that it helps synthesize .
Mode of Action
The mode of action of this compound involves a process known as the halogen dance (HD) reaction . This reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The HD reaction involving treatment of halogenated heteroaromatic compounds with LDA leads to the formation of rearranged lithiated intermediates .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various polyhalo-substituted thiophene carbaldehydes via insertion of a carbene into C–H bonds of substituted thiophenes . This process leads to the formation of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .
Result of Action
The result of the action of this compound is the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes . These compounds can be used as building blocks in numerous chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodothiophene typically involves halogenation reactionsFor instance, starting from 2,4-dibromothiophene, one can synthesize 4-bromo-2-chlorothiophene by treating it with lithium diisopropylamide (LDA) followed by carbon tetrachloride (C2Cl6) .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of efficient and scalable halogenation reactions, such as those involving N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), can be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are commonly used in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed:
Substitution Products: Depending on the substituent introduced, products can range from alkylated to arylated thiophenes.
Coupling Products: Complex biaryl or polyaryl compounds can be formed through coupling reactions.
Scientific Research Applications
4-Chloro-2-iodothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules with potential therapeutic applications.
Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
- 4-Bromo-2-chlorothiophene
- 2-Iodo-4-chlorothiophene
- 2,5-Diiodothiophene
Comparison: 4-Chloro-2-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity compared to other halogenated thiophenes. For instance, 4-Bromo-2-chlorothiophene may exhibit different reactivity patterns due to the presence of bromine instead of iodine. Similarly, 2-Iodo-4-chlorothiophene, with the positions of the halogens reversed, may have different steric and electronic properties .
Properties
IUPAC Name |
4-chloro-2-iodothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-4(6)7-2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHNGPOTPARPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
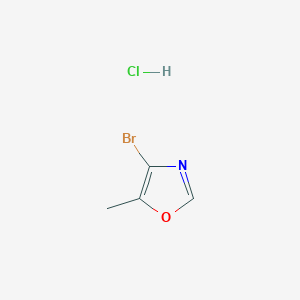
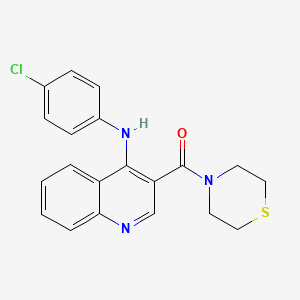
![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)
![5-(Azepan-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2593149.png)
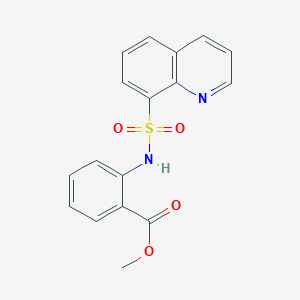
![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)
![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate hydrochloride](/img/structure/B2593154.png)
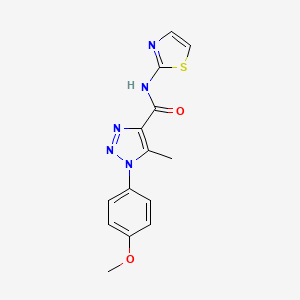
![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)
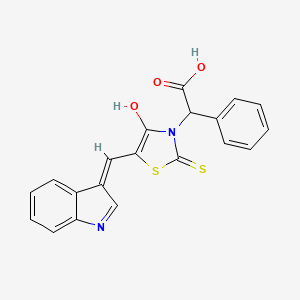
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593162.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2593163.png)
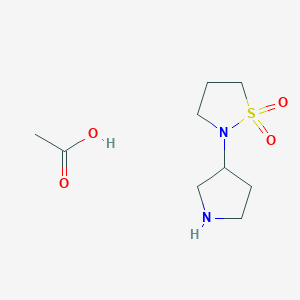
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2593166.png)
